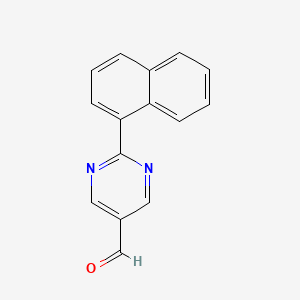
Dimetoximetil(3,3,3-trifluoropropil)silano
Descripción general
Descripción
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with the molecular formula C6H13F3O2Si. It is a colorless, transparent liquid with a density of approximately 1.1 g/cm³ and a boiling point of around 111.3°C at 760 mmHg . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes and siloxanes.
Biology: It is employed in the modification of surfaces for biological assays and the development of bio-compatible materials.
Medicine: Research explores its potential in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
Target of Action
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, also known as (3,3,3-Trifluoropropyl)methyldimethoxysilane, is a type of organosilicon compound As an organosilicon compound, it is generally used in the field of materials science and engineering for surface modification and other applications .
Mode of Action
Organosilicon compounds like this are often used as coupling agents, forming a durable bond between inorganic and organic materials in a composite . They can react with a variety of substances, altering the properties of the material surface.
Biochemical Pathways
This compound is typically used in industrial applications rather than biological contexts .
Result of Action
The result of the action of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane depends on its application. In materials science and engineering, it can modify the surface properties of materials, improving their performance in various applications .
Action Environment
The action, efficacy, and stability of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis . Therefore, it is typically stored under inert gas and in a cool, dry place to prevent decomposition .
Análisis Bioquímico
Biochemical Properties
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with hydroxyl groups present in proteins and enzymes, leading to modifications in their structure and function. These interactions can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme involved .
Cellular Effects
The effects of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to conformational changes that affect their activity. The compound may also inhibit or activate enzymes by interacting with their active sites. Furthermore, it can influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures. Long-term exposure to the compound may lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound may also accumulate in specific tissues, depending on its affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with methanol in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, resulting in the formation of dimethoxy(methyl)(3,3,3-trifluoropropyl)silane .
Industrial Production Methods
In industrial settings, the production of dimethoxy(methyl)(3,3,3-trifluoropropyl)silane often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with dimethoxy(methyl)(3,3,3-trifluoropropyl)silane include water, alcohols, and bases such as triethylamine. Reaction conditions often involve refluxing or heating to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Trichloro(3,3,3-trifluoropropyl)silane
- Dimethoxydimethylsilane
- Trimethyl(trifluoromethyl)silane
Uniqueness
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is unique due to its combination of methoxy and trifluoropropyl groups, which impart distinct chemical properties such as enhanced hydrophobicity and reactivity. This makes it particularly valuable in applications requiring strong, stable bonds and resistance to harsh chemical environments .
Propiedades
IUPAC Name |
dimethoxy-methyl-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJRHOZMLZRNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957179 | |
| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-67-8 | |
| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane contribute to improved battery performance?
A1: Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane serves as a unique single-component solvent in the development of a novel electrolyte for high-voltage LMBs. [] When combined with 3 m LiFSI salt, this electrolyte exhibits remarkable stability and facilitates the formation of a robust solid electrolyte interphase (SEI) on both the lithium metal anode and the high-voltage cathode. [] This stable SEI, rich in LiF and Li3N, is crucial for long-term battery cycling and is achieved through the enhanced two-electron reduction of FSI−, even without the typical LiNO3 additive. [] This characteristic is attributed to the unique solvation structure facilitated by Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. [] Essentially, this solvent plays a vital role in enabling high voltage operation and extended cycle life in LMBs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



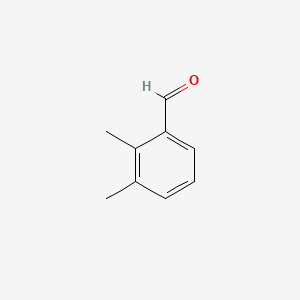

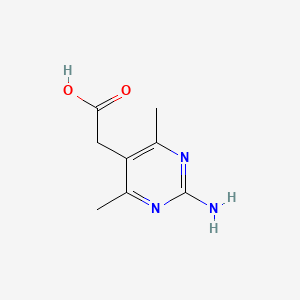


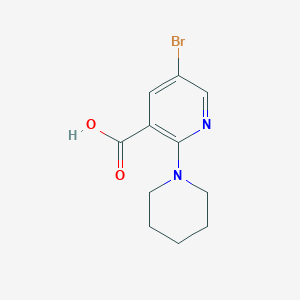
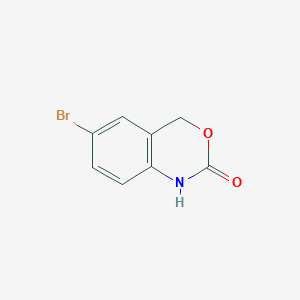
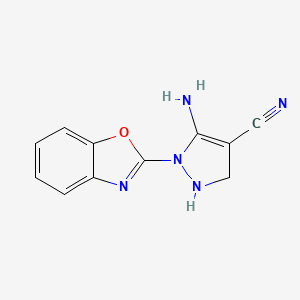
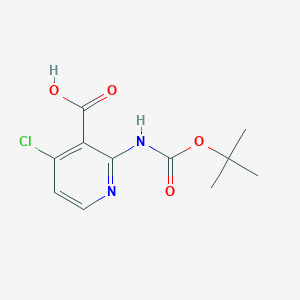
![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)
![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)
